3-Amino-4-chlorobenzoic acid
Description
Contextualization within Aromatic Carboxylic Acids and Aminobenzoic Acid Derivatives
3-Amino-4-chlorobenzoic acid belongs to the class of aromatic carboxylic acids. chemicalland21.com Its fundamental structure consists of a benzene (B151609) ring, a carboxyl group (-COOH), and an amino group (-NH2), classifying it as an aminobenzoic acid. The presence of a chlorine atom at the fourth position relative to the carboxyl group further categorizes it as a halogenated derivative. This unique combination of functional groups—a carboxylic acid, an aromatic amine, and an organohalide—imparts a distinct reactivity profile, making it a versatile building block in organic synthesis. The electronic properties of the benzene ring are influenced by the opposing effects of the electron-donating amino group and the electron-withdrawing chlorine and carboxylic acid groups, leading to specific reactivity patterns in electrophilic and nucleophilic substitution reactions.
Significance in Contemporary Chemical and Biomedical Research
The significance of this compound in contemporary research is substantial, primarily driven by its role as a key intermediate in the synthesis of more complex molecules. In the pharmaceutical industry, its derivatives are being investigated for a range of therapeutic applications. For instance, it serves as a precursor for the synthesis of novel compounds with potential antimicrobial and anticancer properties. mdpi.comnih.gov Research has shown that derivatives of 4-amino-3-chlorobenzoate ester, including 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives, have been synthesized and evaluated as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov Furthermore, it is a useful reagent for the preparation of novel bis-triazolyl-aryl-benzimidazole-thiol derivatives. chemicalbook.com Its structural framework is also integral to the development of certain dyes and pigments. google.com In the field of materials science, the incorporation of such halogenated aromatic compounds can influence the properties of polymers and other materials, although this area of application is less explored compared to its biomedical potential.
Historical Perspectives in Synthetic and Application-Oriented Investigations
The study of this compound and its derivatives is intertwined with the broader history of synthetic organic chemistry. The development of methods for the selective nitration, halogenation, and reduction of aromatic compounds in the 20th century laid the groundwork for the synthesis of this molecule. Early investigations into chlorobenzoic acids and their derivatives were often driven by the pursuit of new dyes and pharmaceuticals. For example, the Sandmeyer reaction, a cornerstone of aromatic chemistry discovered in the late 19th century, provides a general route for the conversion of aryl amines to aryl halides, a key transformation in the synthesis of compounds like this compound. youtube.com Patents from the mid-20th century onwards describe various synthetic strategies for producing substituted aminobenzoic acids, highlighting their growing importance as industrial intermediates. epo.org The more recent focus on its biomedical applications reflects the evolution of medicinal chemistry and the ongoing search for novel therapeutic agents.
Chemical and Physical Properties
The physical and chemical properties of this compound are crucial for its handling, application, and the design of synthetic routes.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 2840-28-0 | nih.gov |
| Molecular Formula | C7H6ClNO2 | nih.gov |
| Molecular Weight | 171.58 g/mol | sigmaaldrich.com |
| Appearance | White to light yellow or faint brown crystalline powder | chemicalbook.comsigmaaldrich.com |
| Melting Point | 214-216 °C | youtube.com |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. solubilityofthings.com | |
| pKa | Not readily available |
Synthesis and Reactions
The synthesis of this compound typically involves multi-step procedures starting from readily available precursors.
Synthesis of this compound
A common synthetic route starts with the nitration of 4-chlorobenzoic acid. prepchem.com This is achieved by treating 4-chlorobenzoic acid with a mixture of concentrated nitric acid and sulfuric acid. prepchem.com The resulting 4-chloro-3-nitrobenzoic acid is then subjected to a reduction reaction to convert the nitro group into an amino group. This reduction can be carried out using various reducing agents, such as tin and hydrochloric acid or through catalytic hydrogenation with catalysts like palladium on carbon or Raney nickel. epo.orggoogle.com
| Starting Material | Reagents and Conditions | Product |
| 4-Chlorobenzoic acid | 1. Conc. HNO3, Conc. H2SO4 (Nitration) | 4-Chloro-3-nitrobenzoic acid |
| 4-Chloro-3-nitrobenzoic acid | 2. Sn/HCl or H2/Pd-C or Raney Nickel (Reduction) | This compound |
An alternative approach involves the hydrolysis of methyl 4-amino-3-chlorobenzoate.
Key Chemical Reactions
The reactivity of this compound is characterized by the presence of its three functional groups:
Amino Group: The amino group can undergo diazotization followed by various substitution reactions (Sandmeyer-type reactions). It can also be acylated to form amides.
Carboxylic Acid Group: The carboxylic acid group can be converted to esters, acid chlorides, and amides through standard synthetic methodologies. For example, it can be reacted with thionyl chloride to form the corresponding acyl chloride, which is a more reactive intermediate for the synthesis of esters and amides.
Aromatic Ring: The aromatic ring can participate in electrophilic aromatic substitution reactions, with the directing effects of the existing substituents influencing the position of the incoming electrophile.
Applications
The primary application of this compound lies in its use as a versatile intermediate in the synthesis of a variety of value-added chemicals.
Pharmaceutical Synthesis
This compound is a crucial building block in the synthesis of numerous pharmaceutical agents. Its derivatives have been explored for a wide range of biological activities. For instance, it is a precursor to compounds investigated as:
Anticancer Agents: As mentioned, derivatives of 4-amino-3-chlorobenzoate ester have shown promise as EGFR tyrosine kinase inhibitors. nih.gov Another study highlighted the potent antimicrobial and anticancer properties of 2-amino-3-chlorobenzoic acid, a structural isomer, suggesting the potential of this class of compounds in cancer research. mdpi.com
Antimicrobial Agents: The structural motif of this compound is found in molecules with antimicrobial activity. The synthesis of various heterocyclic compounds containing this fragment has been a strategy in the development of new antibacterial and antifungal agents. nih.gov
Agrochemical Synthesis
While less documented in readily available literature, the structural features of this compound make it a potential intermediate in the synthesis of agrochemicals. The presence of a halogenated aromatic ring is a common feature in many herbicides, insecticides, and fungicides. Further research in this area could reveal specific applications.
Materials Science
In materials science, aromatic dicarboxylic acids and their derivatives are often used as monomers in the synthesis of high-performance polymers such as polyamides and polyesters. The presence of the chlorine atom and the amino group in this compound could be exploited to tailor the properties of such polymers, for instance, by enhancing thermal stability or flame retardancy. It has been noted that 3-amino-4-hydroxybenzoic acids, which can be prepared from this compound, are useful in the preparation of AB polybenzoxazole ordered polymers. epo.org
Role in Biomedical Research
The utility of this compound in biomedical research extends beyond its role as a simple synthetic intermediate. The molecule itself and its close derivatives have been the subject of investigation to understand their biological effects.
Investigated Biological Activities
Research has shown that derivatives of this compound exhibit a range of biological activities. A study on new 4-amino-3-chloro benzoate (B1203000) ester derivatives revealed that some of these compounds, particularly hydrazine-1-carbothioamide derivatives, showed promising cytotoxic effects against cancer cell lines by targeting EGFR and inducing apoptosis. nih.gov The structural isomer, 2-amino-3-chlorobenzoic acid, has also been identified as a bioactive compound with potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and cytotoxic effects against breast cancer cells. mdpi.com These findings underscore the potential of the amin-chlorobenzoic acid scaffold in the design of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGFVJVLVZOSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044414 | |
| Record name | 3-Amino-4-chlorobenzoic acid | |
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Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-28-0 | |
| Record name | 3-Amino-4-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-28-0 | |
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| Record name | 3-Amino-4-chlorobenzoic acid | |
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| Record name | 2840-28-0 | |
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| Record name | Benzoic acid, 3-amino-4-chloro- | |
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| Record name | 3-Amino-4-chlorobenzoic acid | |
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| Record name | 3-amino-4-chlorobenzoic acid | |
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| Record name | 3-AMINO-4-CHLOROBENZOIC ACID | |
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Synthetic Methodologies
Established Reaction Pathways for 3-Amino-4-chlorobenzoic Acid
Established methods for synthesizing this compound are typically robust and well-documented in chemical literature and patents. These pathways form the foundation of its production.
The synthesis often begins with a benzoic acid molecule that is already halogenated. A prominent example involves the regioselective amination of chlorobenzoic acids. Copper-catalyzed cross-coupling reactions have been developed for the effective amination of 2-chlorobenzoic acids with various aniline (B41778) derivatives, a method that avoids the need for protecting the carboxylic acid group. nih.gov While this specific example highlights the amination of the 2-chloro position, similar principles of nucleophilic aromatic substitution can be conceptually applied to appropriately substituted di-halogenated precursors to introduce the amino group.
Reductive amination offers a direct method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com In the context of this compound synthesis, this strategy would theoretically involve a precursor such as 4-chloro-3-formylbenzoic acid or a related ketone. The carbonyl group reacts with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the target amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are valued for their ability to selectively reduce the imine in the presence of the initial carbonyl compound. masterorganicchemistry.comyoutube.com While a versatile and powerful method in organic synthesis, specific documented examples of its application for the production of this compound are not prominently featured in the surveyed literature.
The most conventional and widely documented pathway to this compound begins with the nitration of 4-chlorobenzoic acid. google.com This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the benzene (B151609) ring, primarily at the position ortho to the carboxyl group and meta to the chlorine atom, yielding 4-chloro-3-nitrobenzoic acid. The subsequent step is the reduction of this nitro intermediate to form the amino group (-NH2), resulting in the final product.
The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. google.com The subsequent reduction of the nitro group is a critical step, with various reducing agents and systems being employed. A common laboratory and industrial method is catalytic hydrogenation. google.comepo.org
A patented method describes the synthesis of a derivative starting from 3-nitro-4-chlorobenzoic acid. google.com In this process, the nitro-compound is first activated and reacted with an aniline before the nitro group is reduced using zinc and sodium hydroxide (B78521) to yield the final aminated product. google.com This highlights the reduction of the nitro group as a key final step in this synthetic sequence.
Table 1: Nitration of 4-Chlorobenzoic Acid
| Reactants | Reagents | Temperature | Yield | Reference |
|---|---|---|---|---|
| 4-Chlorobenzoic Acid | 98% Nitric Acid, 100% Sulfuric Acid | 42°C | 97.3% | google.com |
This table illustrates typical conditions for the nitration step to produce the 4-chloro-3-nitrobenzoic acid intermediate.
This approach involves the synthesis of an ester of this compound, which is then hydrolyzed to yield the final carboxylic acid. This can be advantageous for purification or if the ester is a more readily available intermediate. For instance, a related isomer, 4-amino-3-chlorobenzoic acid, is prepared by the hydrolysis of its methyl ester using sodium hydroxide in methanol, followed by acidification. A similar process can be applied for the 3-amino-4-chloro isomer.
Patents also describe the hydrolysis of a lower alkyl ester of 3-nitro-4-chlorobenzoic acid to its sodium salt using sodium hydroxide. epo.org Following the hydrolysis, the nitro group would be reduced as described in the previous section to obtain the final product. This indicates that the hydrolysis can be performed either before or after the reduction of the nitro group. Intermediates such as 3-Amino-4-chloro benzoic acid dodecyl ester and 3-Amino-4-chloro benzoic acid hexadecyl ester are also noted in chemical catalogs. cphi-online.com
Catalytic Hydrogenation Processes
Catalytic hydrogenation is a key technology in the synthesis of this compound, primarily used for the reduction of the nitro group in the 4-chloro-3-nitrobenzoic acid intermediate. This method is favored for its efficiency, high yields, and cleaner reaction profiles compared to stoichiometric reducing agents. mdpi.com
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), is the dominant approach for the hydrogenation step. mdpi.com This method simplifies the removal of the catalyst from the reaction mixture, facilitating product purification and catalyst recycling. google.com
Several catalyst systems are effective for this transformation. A patent for the preparation of a related compound, 2-(3-amino-4-chlorobenzoyl)benzoic acid, details the use of Raney nickel as a catalyst for the hydrogenation of the corresponding nitro precursor in an organic solvent. google.com This process is noted for its short reaction times (1-5 hours), mild conditions, and high product purity. google.com Another widely used and effective catalyst is palladium on carbon (Pd/C). epo.org This system is employed to reduce 4-hydroxy-3-nitrobenzoic acid to 3-amino-4-hydroxybenzoic acid, demonstrating its utility in reducing nitro groups on substituted benzoic acids. epo.org The efficiency of such noble metal catalysts is often linked to the small and uniform size of the metal nanoparticles on the support material. mdpi.com
Table 2: Catalytic Hydrogenation for Amino Group Formation
| Starting Material | Catalyst | Solvent/Medium | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-(4-chloro-3-nitrobenzoyl)benzoic acid | Raney Nickel | Ethyl Acetate | H2 atmosphere, 1-5 h | 2-(3-amino-4-chlorobenzoyl)benzoic acid | google.com |
| 4-hydroxy-3-nitrobenzoic acid | 5% Palladium on Carbon | Water, HCl | 95°C, H2 gas | 3-amino-4-hydroxybenzoic acid | epo.org |
This table provides examples of heterogeneous catalytic hydrogenation used to reduce nitro groups or carboxylic acids in related molecules, illustrating the types of catalysts and conditions employed.
Homogeneous Catalysis Applications
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers distinct advantages in terms of selectivity and mild reaction conditions for the synthesis of this compound and its derivatives.
One notable approach involves the use of soluble coupling agents for the amidation of a precursor, followed by reduction. For instance, the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, a derivative, utilizes 3-nitro-4-chlorobenzoic acid as the starting material. In this process, N,N'-diisopropylcarbodiimide (DIC) acts as a condensing agent and 1-hydroxybenzotriazole (B26582) (HOBt) serves as a condensation activator. google.com These reagents are dissolved in the reaction medium, typically dichloromethane, facilitating the conversion of the carboxylic acid to an activated ester, which then reacts with an aniline derivative. google.com The subsequent reduction of the nitro group to an amine is achieved using zinc powder and sodium hydroxide. google.com This method is characterized by its operational simplicity, short production cycle, and high yields, reaching up to 96%. google.com
Another significant application of homogeneous catalysis is the copper-catalyzed amination of chlorobenzoic acids. This method allows for the direct formation of N-aryl anthranilic acids, which are structurally related to this compound. A combination of copper (Cu) and copper(I) oxide (Cu₂O) can effectively catalyze the cross-coupling reaction between a chlorobenzoic acid and an aniline derivative. nih.gov The reaction demonstrates high regioselectivity, with amination occurring specifically at the halogen position ortho to the carboxylic acid group. nih.gov This selectivity is a key advantage of the homogeneous copper-catalyzed system. The reaction can be carried out in various high-boiling point solvents, including diethylene glycol and 2-ethoxyethanol, with bases such as potassium carbonate or sodium carbonate. nih.gov This approach eliminates the need for protecting the carboxylic acid group, streamlining the synthetic process. nih.gov
The table below summarizes key aspects of these homogeneous catalytic methods.
| Catalyst System | Precursor | Key Reagents | Solvent | Product Type | Reported Advantages |
| DIC / HOBt | 3-Nitro-4-chlorobenzoic acid | Zinc, Sodium Hydroxide | Dichloromethane | Amide derivative | Simple operation, short cycle, high yield google.com |
| Cu / Cu₂O | 2-Chlorobenzoic acid derivatives | Aniline derivatives, K₂CO₃/Na₂CO₃ | Diethylene glycol, 2-Ethoxyethanol | N-Aryl anthranilic acids | High regioselectivity, no acid protection needed nih.gov |
Green Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves exploring biocatalytic routes and adopting environmentally benign reaction conditions.
Biocatalytic and Biosynthetic Pathways
The biosynthesis of aminobenzoic acids in microorganisms offers a sustainable alternative to traditional chemical synthesis, which often relies on petroleum-based precursors. mdpi.com The core structure of aminobenzoic acids is naturally produced through the shikimate pathway, starting from simple sugars like glucose. mdpi.com
The key intermediate in this pathway is chorismate. For the synthesis of para-aminobenzoic acid (PABA), a close structural analog of the target molecule, chorismate is converted in a two-step enzymatic process. First, the enzyme aminodeoxychorismate synthase (composed of PabA and PabB subunits) converts chorismate and glutamine into 4-amino-4-deoxychorismic acid (ADC). mdpi.com Subsequently, aminodeoxychorismate lyase (PabC) catalyzes the elimination of pyruvate (B1213749) from ADC to yield PABA. mdpi.com
While the direct biosynthesis of this compound has not been extensively reported, the existing knowledge of the PABA pathway provides a foundation for developing engineered biosynthetic routes. This could involve the use of halogenase enzymes, which are capable of selectively introducing halogen atoms onto aromatic rings. nih.govnih.gov Biocatalytic halogenation, using enzymes like vanadium-dependent haloperoxidases, is an area of active research and could potentially be integrated into an engineered microbial host to produce halogenated aminobenzoic acids. nih.gov
Furthermore, enzymes such as transaminases are widely used in biocatalysis to produce chiral amines and amino acids from keto-acid precursors. mdpi.comresearchgate.net An engineered pathway could theoretically produce a chlorinated keto-acid precursor that is then aminated by a specific transaminase to yield the final product.
The table below outlines the core biosynthetic pathway for PABA, which could be a template for the synthesis of its chlorinated analog.
| Pathway Step | Precursor | Key Enzyme(s) | Product |
| Shikimate Pathway | Glucose | Multiple enzymes | Chorismate |
| Amination | Chorismate | Aminodeoxychorismate synthase (PabA, PabB) | 4-Amino-4-deoxychorismic acid (ADC) |
| Aromatization | ADC | Aminodeoxychorismate lyase (PabC) | para-Aminobenzoic acid (PABA) |
Environmentally Benign Reaction Conditions
Improving the environmental footprint of the synthesis of this compound can be achieved by carefully selecting solvents, catalysts, and reaction conditions.
A key strategy is the use of greener solvents. For instance, in the catalytic hydrogenation of 2-(4-chloro-3-nitrobenzoyl) benzoic acid to its amino derivative, solvents such as ethyl acetate, methanol, and ethanol (B145695) can be employed. google.com This process uses a recyclable Raney nickel catalyst and is noted for its mild conditions, high product purity, and environmental friendliness. google.com Similarly, the copper-catalyzed amination reactions have been shown to be effective in solvents like diethylene glycol and 2-ethoxyethanol. nih.gov The pursuit of even more sustainable solvent systems has led to research into natural deep eutectic solvents (NADES), which are derived from natural compounds and are biodegradable. jsynthchem.com
Furthermore, a synthesis method for a derivative of this compound highlights the benefits of a simplified operational procedure. By using DIC and HOBt, the process avoids more complex and potentially more hazardous reagents. google.com The purification of the final product can also be designed to be more environmentally friendly, for example, by crystallization from water. chemicalbook.com
The following table summarizes some of the environmentally benign conditions reported for the synthesis of this compound and related compounds.
| Reaction Type | Solvent(s) | Catalyst | Green Chemistry Aspect |
| Catalytic Hydrogenation | Ethyl acetate, Methanol, Ethanol | Raney Nickel | Recyclable catalyst, milder conditions, high purity google.com |
| Copper-Catalyzed Amination | Diethylene glycol, 2-Ethoxyethanol | Cu / Cu₂O | No need for protecting groups, fewer steps nih.gov |
| Amide Formation | Dichloromethane | DIC / HOBt | Simplified procedure, high yield google.com |
| Esterification | Natural Deep Eutectic Solvents (NADES) | Urea (B33335) Choline Chloride | Use of biodegradable, renewable solvents jsynthchem.com |
Derivatization and Advanced Organic Synthesis
Synthesis of Novel 3-Amino-4-chlorobenzoic Acid Derivatives
The presence of three reactive sites—the carboxylic acid, the primary amine, and the aryl chloride—allows for extensive derivatization to produce a wide array of novel compounds.
The most common derivatizations of this compound involve its carboxylic acid group to form amides and esters. These reactions typically require activation of the carboxyl group to facilitate nucleophilic attack by an amine or an alcohol.
A prevalent method for amide synthesis involves the use of coupling agents. For instance, the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, an intermediate for pigments, starts from the corresponding nitro-analogue, 3-nitro-4-chlorobenzoic acid. google.com The carboxylic acid is activated with N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt). google.com This forms a reactive ester intermediate that subsequently reacts with an aniline (B41778), such as 3-chloro-2-methylaniline (B42847), to yield the nitro-substituted amide. google.com The final step is the reduction of the nitro group to an amino group. google.com This method has been reported to achieve yields of over 95%. google.com Carbodiimides, in general, are considered anhydrides of urea (B33335) and are commonly used to promote amide formation in a single step. sigmaaldrich.comthermofisher.com
Esterification can be achieved through similar activation strategies. A common laboratory method is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride. This acyl chloride can then readily react with an alcohol to form the corresponding ester. It is often necessary to protect the amino group before esterification to prevent it from reacting with the activated carboxyl group.
Table 1: Examples of Amide and Ester Formation Reactions
| Starting Material (or Analogue) | Reagents | Product Type | Yield | Reference |
| 3-Nitro-4-chlorobenzoic acid | 1. N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane2. 3-Chloro-2-methylaniline3. Zinc, Sodium hydroxide (B78521) | Amide | >95% | google.com |
| 3-Amino-4-ethoxybenzoic acid | 1. Thionyl chloride, Dichloromethane2. 2-(Diethylamino)ethanol, Triethylamine | Ester | 78-82% |
The nucleophilic amino group is a key site for derivatization. To control reactivity in multi-step syntheses, it is often protected. Reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc anhydride) are used to install temporary protecting groups, preventing the amine from participating in unwanted side reactions. The Fmoc group, for example, can be later removed using a base like piperidine (B6355638).
Beyond protection, the amino group can be directly transformed. One classic reaction is diazotization, where the primary amine is converted into a diazonium salt. This intermediate can then undergo various substitution reactions, such as the Sandmeyer reaction, to introduce other functional groups, including different halogens like bromine. evitachem.com The amino group can also be acylated. For example, condensation with benzoyl chloride can form a benzamido derivative, which can be a precursor for heterocyclic systems like quinazolinones. researchgate.net
Derivatization at the carboxylic acid moiety primarily involves its conversion into other functional groups, most notably amides and esters as previously discussed (Section 3.1.1). The key to these transformations is the activation of the carboxyl group.
Common activating agents include:
Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often used with additives like 1-hydroxybenzotriazole (HOBt), convert the carboxylic acid into a reactive O-acylisourea intermediate or a more stable active ester. google.comthermofisher.com
Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid into a highly reactive acyl chloride, which is a versatile intermediate for forming esters, amides, and other acid derivatives.
A more advanced, though less common, transformation is decarboxylative halogenation. This reaction replaces the carboxylic acid group with a halogen. However, studies have shown that electron-neutral aromatic acids like 4-chlorobenzoic acid can be unreactive under certain conditions, suggesting that this transformation may be challenging for this compound without specific catalysts or conditions. acs.org
The chlorine atom at the 4-position is not inert and can participate in nucleophilic aromatic substitution (SNAr) reactions, where it is replaced by another group. The reactivity of the aryl chloride is enhanced by the electronic properties of the ring substituents. For example, in the analogue 3-nitro-4-chlorobenzoic acid, the chlorine can be displaced by an alkoxide, such as sodium ethoxide, to form a 4-ethoxy derivative in high yield.
Further halogenation can also be achieved. For instance, after converting the amino group to a diazonium salt, a Sandmeyer reaction with a copper(I) halide can introduce a bromine or iodine atom onto the ring. evitachem.com
Mechanistic Studies of Derivatization Reactions
Understanding the mechanisms of derivatization is crucial for optimizing reaction conditions and predicting outcomes. In amide formation using carbodiimide (B86325) coupling agents like DIC, the reaction proceeds through a defined pathway. The carboxylic acid first adds to the carbodiimide to form a highly reactive, but unstable, O-acylisourea intermediate. google.com In the presence of an activator like HOBt, this intermediate is rapidly converted into a more stable active ester, which then undergoes nucleophilic attack by an amine to form the final amide product with high efficiency. google.com
The compound's structure also facilitates non-covalent interactions that influence its reactivity. The amino group can act as a hydrogen bond donor, while the chlorine atom can participate in halogen bonding. In reactions with other acidic or basic compounds, proton transfer can occur. Studies on related chlorobenzoic acids and amino-chloropyridines show that the extent of proton transfer to form molecular salts versus cocrystals can be predicted based on the pKa difference between the reacting species. mdpi.com These non-covalent interactions are fundamental to the compound's role in forming supramolecular assemblies. mdpi.comuob.edu.bh
Mechanisms are also critical in protecting group chemistry. The removal of the Fmoc protecting group from the amine, for example, is a base-catalyzed elimination reaction. A base such as piperidine abstracts the acidic proton on the fluorenyl group, initiating a cascade that leads to the cleavage of the carbamate (B1207046) bond and liberation of the free amine.
Application as a Synthon in Complex Molecule Synthesis
A synthon is a conceptual unit within a molecule that aids in planning its synthesis. Due to its multiple functional groups, this compound is a highly versatile synthon for building more complex molecules. lookchem.com Its structure allows for a programmed, stepwise functionalization of its three reactive sites.
It serves as a key intermediate in the synthesis of a variety of commercially and biologically important compounds. lookchem.com
Pharmaceuticals: It is a starting material for novel bis-triazolyl-aryl-benzimidazole-thiol derivatives and other heterocyclic systems with potential therapeutic applications. lookchem.comchemicalbook.com Derivatives have been explored for use as antimicrobial agents. Its structure is also a component in precursors for quinazolinones, a class of compounds investigated for analgesic properties.
Pigments: The compound is a direct precursor to 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, which is a vital intermediate in the manufacture of high-performance pigments like C.I. Pigment Yellow 93. google.com
The strategic value of this compound lies in its ability to introduce a specific substitution pattern onto an aromatic ring, which can then be elaborated into a larger, more intricate final target molecule. lookchem.com
Intermediate in Pharmaceutical Development
This compound is widely recognized as a pivotal intermediate in the synthesis of diverse pharmaceutical compounds. ontosight.ai Its derivatives have been explored for a range of therapeutic applications, including the development of analgesics, anti-inflammatory drugs, and antimicrobial agents. ontosight.aiontosight.ai The structure serves as a versatile scaffold, allowing for the creation of new therapeutic agents. lookchem.com
Research has demonstrated that derivatives of this compound can exhibit significant antimicrobial activity against various pathogens. Furthermore, it is a key starting material for more complex active pharmaceutical ingredients. For instance, it is used in the synthesis of 2-(3-Amino-4-chlorobenzoyl)benzoic acid, an intermediate for the diuretic medicine chlorthalidone. bldpharm.compatsnap.com It also serves as a reagent in the preparation of novel bis-triazolyl-aryl-benzimidazole-thiol derivatives, which are investigated for their pharmaceutical potential. lookchem.comchemicalbook.com
| Pharmaceutical Application | Description | Source |
|---|---|---|
| Antimicrobial Agents | Derivatives have shown significant activity against various pathogens. | |
| Anti-inflammatory Drugs | Serves as an intermediate in the synthesis of anti-inflammatory compounds. | ontosight.aiontosight.ai |
| Analgesics | Used in the production of pain-relieving medications. | ontosight.ai |
| Chlorthalidone Intermediate | A precursor to 2-(3-Amino-4-chlorobenzoyl)benzoic acid, an intermediate for the diuretic chlorthalidone. | bldpharm.compatsnap.com |
| Benzimidazole Derivatives | Used to prepare novel bis-triazolyl-aryl-benzimidazole-thiol derivatives for potential therapeutic use. | lookchem.comchemicalbook.com |
Precursor for Pigments and Dyes
In the chemical industry, this compound is an important precursor for the synthesis of pigments and dyes. ontosight.aicymitquimica.comontosight.ai It is particularly noted for its role in creating azo dyes, which are a major class of colorants used extensively in the textile industry and other applications. solubilityofthings.comrasayanjournal.co.in Azo dyes are characterized by the presence of an azo (—N=N—) group, and they are known for producing a wide range of colors, including various shades of yellow, red, and orange. rasayanjournal.co.inunb.ca
The synthesis process typically involves a two-step reaction: the diazotization of an aromatic amine, such as this compound, to form a diazonium salt, followed by a coupling reaction with another aromatic compound. unb.ca This compound has been specifically mentioned in patents related to the preparation of high-strength monoazo yellow pigments. google.com Additionally, research has described the synthesis of hydroxymonoazo acid dyes derived from this compound, which are suitable for dyeing materials like wool and cotton. researchgate.net Its derivative, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, is a key intermediate for high-grade organic pigments such as C.I. Pigment Yellow 93. google.com
Synthesis of Specialized Organic Compounds
The unique chemical structure of this compound makes it a valuable building block for a variety of specialized organic compounds beyond pharmaceuticals and dyes. lookchem.com Its ability to undergo further functionalization allows for its use in creating complex molecules for research and industrial purposes. lookchem.com
One significant application is in the preparation of heterocyclic compounds. It is used as a reagent to synthesize novel bis-triazolyl-aryl-benzimidazole-thiol derivatives. lookchem.comchemicalbook.com Another key transformation involves its use to produce 2-(3-amino-4-chlorobenzoyl)benzoic acid, a more complex benzoic acid derivative. bldpharm.comgoogle.com In the field of supramolecular chemistry, related chlorobenzoic acids have been used to form cocrystals and molecular salts with other organic molecules, creating supramolecular assemblies with unique structural properties. mdpi.com These applications highlight the compound's role in research and development, where it is used to study how structural modifications affect the properties and reactivity of benzoic acid derivatives, potentially leading to new materials and applications. lookchem.com
Applications in Peptide Chemistry
This compound and its derivatives are utilized in the field of peptide chemistry. cymitquimica.com It is classified as an unnatural amino acid derivative and is suitable for use in solution-phase peptide synthesis. lookchem.comsigmaaldrich.com In this context, it can be incorporated into peptide chains to introduce specific structural or functional properties that are not available with natural amino acids.
The compound's structure, which is a derivative of an aromatic amino acid, allows it to interact with biological molecules. cymitquimica.com For example, it has been shown to have steric interactions with proteins such as fibrinogen. biosynth.com The presence of the carboxylic acid and amino groups allows it to mimic the basic structure of an amino acid, while the chloro-substituent provides a site for further modification or specific interactions. ontosight.aibiosynth.com This makes it a useful tool for creating modified peptides and studying protein-ligand interactions. biosynth.comsigmaaldrich.com
Polymerization Reactions and Material Science
In the realm of material science, this compound serves as a monomer in the synthesis of polymers. It is specifically used in polycondensation reactions to produce polyamides, which are polymers known for having desirable mechanical properties. The general class of aminobenzoic acids can be used to create polyamide grafts on other polymer backbones, such as vinyl copolymers. google.com
Beyond polymerization, the compound is also employed in the development of novel supramolecular structures. These assemblies, formed with other organic acids, can exhibit unique properties that are valuable in advanced material science applications, including sensor technologies and drug delivery systems. The potential to use its functional groups in polymerization reactions opens avenues for developing new materials with tailored properties. evitachem.com
Spectroscopic and Advanced Analytical Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-amino-4-chlorobenzoic acid. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the hydrogen and carbon framework of the molecule, respectively. researchgate.netresearchgate.net
¹H NMR spectra help in identifying the chemical environment of the protons in the molecule. chemicalbook.com For this compound, the spectrum would show distinct signals corresponding to the aromatic protons and the protons of the amino and carboxylic acid groups. mdpi.com The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to confirm the substitution pattern on the benzene (B151609) ring.
¹³C NMR spectroscopy complements the data from ¹H NMR by providing information about the carbon skeleton. researchgate.net Each unique carbon atom in the this compound molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number and types of carbon atoms present.
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. nih.gov
In a typical mass spectrum of this compound, a prominent peak corresponding to the molecular ion (M+) is observed at a mass-to-charge ratio (m/z) of 171. nih.gov The presence of the chlorine atom is evident from the isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern provides further structural confirmation. Common fragments observed in the mass spectrum of this compound include the loss of the carboxylic acid group and other characteristic cleavages of the aromatic ring. nih.gov
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| m/z of Molecular Ion (M+) | 171 |
| Key Fragment Ion (m/z) | 154 |
| Key Fragment Ion (m/z) | 173 |
This table presents a summary of key mass spectrometry data for this compound, including its molecular formula, molecular weight, and the mass-to-charge ratios of the molecular ion and significant fragment ions. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound. These techniques are instrumental in identifying the functional groups present in the molecule. researchgate.netindexcopernicus.com
The IR spectrum of this compound displays characteristic absorption bands. chemicalbook.com For instance, the stretching vibration of the carbonyl group (C=O) in the carboxylic acid is typically observed around 1680 cm⁻¹. The N-H stretching vibrations of the amino group appear in the region of 3300-3500 cm⁻¹, often as two distinct peaks for the symmetric and asymmetric stretches. mdpi.com The O-H stretch of the carboxylic acid is a broad band, usually in the 2500-3300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations also give rise to characteristic peaks. mdpi.com
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure. researchgate.net
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for determining the purity of this compound and for separating it from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity assessment of this compound. tcichemicals.comchemimpex.com A common approach involves reverse-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. sielc.comsielc.com The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity of ≥98.0% is often reported for commercial samples. sigmaaldrich.comsigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. nih.gov In GC-MS, the compound is first vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer for detection and identification. This technique is particularly useful for identifying and quantifying volatile impurities. The National Institute of Standards and Technology (NIST) has referenced GC-MS data for this compound. nih.gov
X-ray Diffraction Studies of Crystalline Forms and Supramolecular Assemblies
Studies have shown that this compound can form supramolecular assemblies through non-covalent interactions such as hydrogen bonding and halogen bonding. uob.edu.bhmdpi.comresearchgate.net For instance, it can form co-crystals with other molecules like aminopyridine derivatives. uob.edu.bhmdpi.comresearchgate.net X-ray diffraction analysis of these co-crystals reveals the intricate network of intermolecular interactions that govern their solid-state structures. uob.edu.bhmdpi.comresearchgate.net These interactions play a crucial role in determining the physical properties of the solid material, such as its melting point and solubility.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 3-Amino-4-chlorobenzoic acid, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine its optimized molecular geometry, including bond lengths and angles. icm.edu.pl These calculations provide a foundational understanding of the molecule's stable conformation in the ground state. icm.edu.pl
Theoretical vibrational frequencies calculated via DFT can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. nih.gov This comparison allows for a detailed assignment of vibrational modes, offering insights into the molecule's dynamic behavior. nih.gov Furthermore, DFT is employed to reproduce and analyze supramolecular assemblies, shedding light on the interactions that govern crystal formation. mdpi.comresearchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic properties of this compound. mdpi.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
The locations of the HOMO and LUMO densities indicate the probable sites for electrophilic and nucleophilic attacks, respectively. For instance, in related compounds, HOMO densities are often localized on the amino group and the aromatic ring, while LUMO densities can be found on the carboxylic acid group. mdpi.com This analysis helps in predicting how the molecule will interact with other chemical species. mdpi.comresearchgate.net
| Parameter | Value (eV) |
|---|---|
| E_HOMO | -6.10 |
| E_LUMO | -3.01 |
| HOMO-LUMO Gap (E_L-H) | 3.09 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.
Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as around hydrogen atoms attached to electronegative atoms. researchgate.net Green areas represent neutral potential. researchgate.net For this compound and its derivatives, MEP analysis helps in identifying the most reactive parts of the molecule, which is crucial for understanding its interaction with biological targets and other molecules. mdpi.comresearchgate.netresearchgate.net
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) play a pivotal role in the structure and function of chemical and biological systems. NCI analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and halogen bonds within a molecule or between molecules. mdpi.comresearchgate.net
This analysis is particularly insightful for understanding the supramolecular chemistry of this compound, revealing how individual molecules self-assemble to form larger structures. mdpi.com By identifying the regions of non-covalent interactions, researchers can gain a deeper understanding of the forces that stabilize molecular complexes and crystal lattices. mdpi.comresearchgate.net
Molecular Docking Studies in Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, molecular docking studies are instrumental in exploring their potential as ligands for biological targets, such as enzymes and receptors. tandfonline.com
These studies can elucidate the binding mode of the molecule within the active site of a protein, identifying key interactions like hydrogen bonds and pi-pi stacking that contribute to binding affinity. For example, derivatives of similar benzoic acid compounds have been docked into the active sites of enzymes like α-glucosidase and α-amylase to predict their inhibitory potential. The results of molecular docking can guide the design of more potent and selective inhibitors for therapeutic applications. tandfonline.com
Predictive Modeling of Reaction Mechanisms and Pathways
Computational chemistry can be employed to model and predict the mechanisms and pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction.
For instance, the synthesis of derivatives of this compound, such as the formation of amides, can be modeled to understand the reaction mechanism in detail. google.com This includes identifying the most likely reaction pathway and the factors that influence the reaction rate and yield. Such predictive modeling is invaluable for optimizing synthetic routes and for designing novel chemical transformations.
Biological Activities and Pharmacological Potential
Antimicrobial Activity Against Bacterial and Fungal Strains
Research has indicated that 3-Amino-4-chlorobenzoic acid (ACBA) and its derivatives possess antimicrobial properties against a range of pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. aip.org The antimicrobial potential is often attributed to the specific arrangement of the amino and chloro groups on the benzoic acid backbone.
The minimum inhibitory concentrations (MICs) for this compound against several key bacterial strains have been reported, suggesting potential applications in addressing bacterial infections. For instance, one study documented MIC values of 15 µg/mL for Staphylococcus aureus, 20 µg/mL for Escherichia coli, and 25 µg/mL for Pseudomonas aeruginosa.
Furthermore, derivatives created through molecular hybridization, such as Schiff bases derived from related aminobenzoic acids, have shown potent antibacterial and broad-spectrum antifungal properties, highlighting the versatility of this chemical class. mdpi.com Studies on cocrystals and molecular salts formed from related compounds like 3-chlorobenzoic acid and 4-chlorobenzoic acid have also demonstrated moderate to good antibacterial activity against strains such as Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Pneumonia mirabilis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 15 | |
| Escherichia coli | Gram-negative | 20 | |
| Pseudomonas aeruginosa | Gram-negative | 25 |
Antioxidant Properties and Free Radical Scavenging Capabilities
The antioxidant capacity of this compound has been assessed using various standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. aip.org These evaluations have shown that the compound possesses significant antioxidant activity, which may contribute to cellular protection against damage from oxidative stress. aip.org This property is particularly relevant for conditions where oxidative stress is a known contributing factor. aip.org
The antioxidant potential of benzoic acid derivatives is often linked to the nature and position of substituents on the aromatic ring. ajol.infonih.gov For example, studies on cocrystals of 3-chlorobenzoic acid and 4-chlorobenzoic acid with aminopyridine derivatives showed moderate DPPH free radical scavenging activity. In one such study, the coformers and the resulting compounds were tested for their ability to scavenge DPPH radicals, with ascorbic acid used as a standard.
Table 2: DPPH Free Radical Scavenging Efficiency of Related Chlorobenzoic Acid Compounds
| Compound | % Scavenging (at 0.25 mg/mL) | Reference |
|---|---|---|
| 3-Chlorobenzoic acid | 39.13 ± 0.91 | |
| 4-Chlorobenzoic acid | 41.52 ± 0.52 | |
| Compound 1 (Cocrystal of 3-Chlorobenzoic acid:4-Amino-2-chloropyridine) | 44.52 ± 0.84 | |
| Compound 2 (2-Amino-4-chloropyridinium 3-chlorobenzoate) | 46.25 ± 0.52 | |
| Compound 3 (2-Amino-4-chloropyridinium 4-chlorobenzoate) | 48.12 ± 0.42 | |
| Ascorbic Acid (Standard) | 92.14 ± 0.41 |
Anti-proliferative Effects in Cellular Systems
Derivatives based on the aminobenzoic acid scaffold have demonstrated notable anti-proliferative activity against various human cancer cell lines. While research on this compound itself is limited in this area, studies on its isomers and closely related derivatives underscore the potential of this structural class as a basis for developing new anticancer agents.
A significant study focused on new derivatives of 4-amino-3-chloro benzoate (B1203000) esters, which are isomeric to the title compound. nih.govaip.org One of the synthesized hydrazine-1-carbothioamide derivatives, designated as N5a, was identified as the most potent anti-proliferative agent against several cancer cell lines. bohrium.com It induced cytotoxicity in lung (A549), liver (HepG2), and colon (HCT-116) cancer cells. nih.govaip.org
Similarly, an isomer, 2-amino-3-chlorobenzoic acid (2A3CB), isolated from Streptomyces coelicolor, exhibited strong cytotoxic effects against the MDA-MB-231 human breast cancer cell line. sci-hub.seresearchgate.net
Table 3: Anti-proliferative Activity of Aminochlorobenzoic Acid Derivatives Against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| Compound N5a (a 4-amino-3-chloro benzoate ester derivative) | A549 (Lung) | 1.5 µM | nih.govaip.org |
| HepG2 (Liver) | 2.1 µM | nih.govaip.org | |
| HCT-116 (Colon) | 3.2 µM | nih.govaip.org | |
| 2-Amino-3-chlorobenzoic acid (2A3CB) | MDA-MB-231 (Breast) | 26 µM (at 24h) | sci-hub.seresearchgate.net |
| 5 µM (at 48h) | sci-hub.seresearchgate.net | ||
| 7.2 µM (at 72h) | sci-hub.seresearchgate.net |
Enzyme Inhibition and Activation Studies
The structural features of this compound and its derivatives make them candidates for interaction with various enzymes, potentially leading to inhibition or activation that could be harnessed for therapeutic purposes.
Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor)
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a key target in cancer therapy. nih.gov Research into new derivatives of 4-amino-3-chloro benzoate ester has identified compounds that effectively inhibit EGFR tyrosine kinase. nih.govaip.org Specifically, a hydrazine-1-carbothioamide derivative (N5a) was found to be a promising cytotoxic compound that inhibits the tyrosine kinase activity of EGFR, with inhibitory properties similar to the established drug erlotinib. nih.govbohrium.com Molecular docking studies confirmed that these derivatives fit well into the active site of the EGFR tyrosine kinase. bohrium.com
Other Enzyme Target Interactions (e.g., Cholinesterase, α-Glucosidase, α-Amylase)
Derivatives of benzoic acid have been investigated for their ability to inhibit other key enzymes. Studies have shown that various benzoic acid derivatives can act as acetylcholinesterase (AChE) inhibitors, an important strategy in the treatment of Alzheimer's disease. aip.org For instance, 3-Chloro-benzoic acid, a closely related compound, was found to inhibit AChE with an IC₅₀ value of 2.15 mM. aip.org Other p-aminobenzoic acid derivatives have also been designed and evaluated as potential cholinesterase inhibitors. bohrium.com
In the context of metabolic diseases, inhibitors of α-glucosidase and α-amylase can help manage postprandial hyperglycemia. Research on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, which share the chlorobenzoic acid core, has revealed potent inhibitory activity against both α-amylase and α-glucosidase. One derivative, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, was found to be three times more potent against α-amylase and five times more potent against α-glucosidase than the standard drug acarbose.
Investigation of Molecular Mechanisms of Action
Understanding the molecular mechanisms behind the biological activities of this compound and its derivatives is crucial for their development as therapeutic agents. The biological effects are thought to arise from interactions with specific molecular targets, which are influenced by the compound's structural features. aip.org The amino group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding, both of which can affect the activity of enzymes and receptors. aip.org
In the context of its anti-proliferative effects, derivatives of 4-amino-3-chloro benzoate have been shown to induce apoptosis (programmed cell death). nih.govaip.org The active compound N5a was found to trigger the extrinsic apoptotic pathway by activating caspase-3 and caspase-8. nih.govaip.org Similarly, the isomer 2-amino-3-chlorobenzoic acid (2A3CB) was shown to induce apoptosis through caspase-mediated pathways. sci-hub.seresearchgate.net Its mechanism also involves the downregulation of key proteins involved in cancer progression, such as PTEN, PCNA, BAX, and STAT3, thereby inhibiting metastasis by suppressing invasion and migration. sci-hub.seresearchgate.net Studies on related compounds also suggest that cardioprotective effects can be mediated through the modulation of the PI3K/Akt signaling pathway.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For derivatives of this compound, SAR studies investigate how changes to the molecule's framework affect its pharmacological properties.
A key strategy in the SAR analysis of these derivatives involves creating a series of analogs by modifying specific substituents to observe the impact on steric and electronic properties. For instance, in the case of 3-amino-4-chloro-N-isopropylbenzamide, a derivative of this compound, SAR can be explored by replacing the isopropyl group with other moieties, such as cyclopropyl (B3062369) or ethoxyphenyl groups, to evaluate how these changes influence enzyme inhibition.
The core structure of this compound provides a versatile scaffold for such modifications. The amino group and the carboxylic acid group are key functional groups that can be readily altered. For example, the amino group can be converted into amides or ureas, while the carboxylic acid can be esterified. The chlorine atom also plays a crucial role, influencing the electronic distribution of the aromatic ring and the lipophilicity of the molecule, which can affect membrane permeability and binding to target proteins. vulcanchem.com
One hypothetical SAR study involves urea (B33335) derivatives. vulcanchem.com By reacting the 3-amino group with an isocyanate like 3-methylphenyl isocyanate, a urea linkage is formed. vulcanchem.com The resulting compound, 4-chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid, contains several key features for analysis:
Benzoic Acid Core : The carboxylic acid group provides acidity and hydrogen-bonding capabilities. vulcanchem.com
Chlorine Substituent : The electron-withdrawing chlorine at the 4-position modulates the molecule's acidity and reactivity. vulcanchem.com
Urea Linkage : This group introduces hydrogen-bond donor and acceptor sites, which are often critical for biological activity, such as enzyme inhibition. vulcanchem.com
Meta-tolyl Group : This group may increase the molecule's ability to permeate lipid membranes. vulcanchem.com
By systematically altering each of these regions, researchers can determine which structural features are essential for the desired pharmacological effect, such as the inhibition of specific enzymes like tyrosine kinases. vulcanchem.com The use of this compound in research and development allows for the study of how such structural modifications affect the properties and reactivity of its derivatives, potentially leading to new compounds with enhanced activity. lookchem.com
Interactive Table: SAR Exploration of this compound Derivatives
| Parent Scaffold | Derivative Class | Modification Site | Example Modification | Hypothesized SAR Impact | Potential Target | Reference |
| This compound | Benzamides | N-substituent of the amide | Isopropyl, Cyclopropyl, Ethoxyphenyl | Assess steric/electronic effects on enzyme binding. | Trypsin-like proteases | |
| This compound | Urea Derivatives | 3-amino group | Reaction with 3-methylphenyl isocyanate | Enhance membrane permeability and create H-bond sites. | Tyrosine Kinases, Carbonic Anhydrases | vulcanchem.com |
| This compound | Esters | Carboxylic acid group | Methyl ester formation | Increase lipophilicity, potential for cytotoxic activity. | Not specified | biosynth.com |
| This compound | Chromanones | Reaction with 3-formylchromone | Formation of a 4-chromanone (B43037) derivative | Creates a new heterocyclic system with different biological profile. | Not specified | researchgate.net |
Applications in Medicinal Chemistry Research
This compound is a valuable building block and intermediate in medicinal chemistry for the synthesis of new, more complex molecules with potential therapeutic applications. lookchem.com Its derivatives have been investigated for a range of pharmacological activities.
Antimicrobial and Anti-inflammatory Agents: Research has demonstrated that derivatives of this compound possess potential antimicrobial and anti-inflammatory properties. For example, 3-amino-4-chloro-N-isopropylbenzamide has been explored for these activities. The parent compound is also listed in research concerning small cationic antimicrobial peptides, highlighting its relevance in the field of anti-infectives. google.com Furthermore, derivatives like 3-(3-Carboxyprop-2-enamido)-4-chlorobenzoic acid are considered potential lead compounds for designing drugs to target microbial infections or inflammation. smolecule.com
Enzyme Inhibitors and Anticancer Research: The scaffold of this compound is utilized to create compounds that can act as enzyme inhibitors. Urea derivatives, for instance, are common in kinase inhibitors. vulcanchem.com A synthesized derivative, 4-chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid, is hypothesized to be a potential inhibitor of tyrosine kinases or carbonic anhydrases, which are important targets in cancer therapy. vulcanchem.com Another analog, methyl 3-amino-4-chlorobenzoate, has shown cytotoxic activity in laboratory studies. biosynth.com
Synthesis of Heterocyclic Compounds: The compound serves as a key reagent in the synthesis of various heterocyclic derivatives with pharmaceutical potential. It is used to prepare novel bis-triazolyl-aryl-benzimidazole-thiol derivatives, which are being explored for the development of new therapeutic agents. lookchem.com It also reacts with 3-formylchromone to produce 4-chromanone derivatives, opening pathways to new classes of compounds. researchgate.net
Biochemical Probes and Research Tools: Beyond direct therapeutic applications, derivatives of this compound are used as tools in chemical and biological research. They can serve as biochemical probes to study enzyme interactions and protein functions. smolecule.com The compound and its derivatives are employed in studies exploring structure-activity relationships, helping to elucidate the mechanisms of action for various biological targets. smolecule.comuniversiteitleiden.nl For example, it has been used in research exploring SAR for allosteric modulators of the Kv11.1 (hERG) channel. universiteitleiden.nl
Interactive Table: Medicinal Chemistry Applications of this compound Derivatives
| Application Area | Derivative/Target Class | Specific Example/Use | Potential Therapeutic Effect | Reference |
| Antimicrobial | Benzamide derivatives | 3-Amino-4-chloro-N-isopropylbenzamide | Antimicrobial, Anti-infective | |
| Antimicrobial | Cationic peptides | Used in context of antimicrobial peptide research | Antibacterial | google.com |
| Anti-inflammatory | Benzamide derivatives | 3-Amino-4-chloro-N-isopropylbenzamide | Anti-inflammatory | |
| Anticancer | Urea derivatives | 4-chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid | Tyrosine kinase inhibition | vulcanchem.com |
| Anticancer | Benzoate esters | Methyl 3-amino-4-chlorobenzoate | Cytotoxic activity | biosynth.com |
| Drug Discovery | Heterocyclic synthesis | Intermediate for bis-triazolyl-aryl-benzimidazole-thiols | Development of new therapeutic agents | lookchem.com |
| Research Tool | Biochemical Probes | 3-(3-Carboxyprop-2-enamido)-4-chlorobenzoic acid | Study of protein binding and enzyme kinetics | smolecule.com |
| Research Tool | SAR Studies | Used in developing modulators for hERG channels | Allosteric modulation of ion channels | universiteitleiden.nl |
Environmental Fate and Ecotoxicological Studies
Environmental Distribution and Persistence Assessment
3-Amino-4-chlorobenzoic acid is characterized as a water-soluble compound, a property that largely dictates its environmental distribution. thermofisher.comechemi.com Its solubility in water is reported to be 126 mg/L at 25°C. echemi.com This solubility suggests that the compound is likely to be mobile in the environment, with the potential to spread within water systems and move through soil. thermofisher.com The logarithm of the octanol-water partition coefficient (log Pow) is 1.6, indicating a low to moderate potential for partitioning into organic matter. echemi.com
There are conflicting reports regarding the persistence of this compound in the environment. Some safety data sheets suggest that persistence is unlikely based on its water solubility. Conversely, a 2002 report from Japan's Official Bulletin of Economy, Trade and Industry classified this compound as a persistent chemical substance. nite.go.jp Other sources state that data on its persistence and degradability are not available. chemicalbook.comaksci.com The compound is not listed as a known or suspected Persistent Organic Pollutant (POP). fishersci.co.uk
Aquatic Ecotoxicity Research
This compound is consistently classified as toxic to aquatic life with long-lasting effects (H411) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). thermofisher.comechemi.comlookchem.comnih.gov This classification as Aquatic Chronic Category 2 is supported by 69.3% of the notifications provided by companies to the European Chemicals Agency (ECHA). nih.gov
Table 1: Predicted Aquatic Ecotoxicity of this compound Data are based on QSAR model predictions and are not experimental results.
| Species | Endpoint | Predicted Value | Source |
| Daphnia magna (Water flea) | 48-hour EC50 | log(1/EC50) = 1.06 | qsardb.org |
| Algae | 72-hour pEC50 | 1.19 | qsardb.org |
It is important to note that studies on related chlorobenzoic acids show that toxicity can vary significantly based on the specific substitutions on the benzene (B151609) ring and environmental factors like pH. researchgate.net
Biodegradation Pathways in Environmental Systems
The specific metabolic pathways for the biodegradation of this compound are not well-documented in scientific literature. However, extensive research on the degradation of the closely related compound 3-chlorobenzoate (B1228886) (3-CBA) provides insight into potential mechanisms. It must be stressed that the following pathways are described for 3-chlorobenzoate and not specifically for this compound.
Microbial degradation of 3-CBA can occur through several aerobic pathways:
Chlorocatechol Pathway : This is a common route where a dioxygenase enzyme initially hydroxylates the aromatic ring to form a chlorocatechol intermediate. researchgate.net This intermediate is then subject to ring cleavage, typically through a modified ortho-cleavage pathway, leading to further breakdown. researchgate.net
Protocatechuate (PC) and Gentisate (GS) Pathways : Some bacteria can degrade 3-CBA without forming chlorocatechol. nih.gov In these pathways, the compound is thought to be converted to intermediates like 4-hydroxybenzoate (B8730719) or 3-hydroxybenzoate, which are then channeled into the protocatechuate or gentisate degradation pathways. researchgate.netnih.gov The initial enzymes responsible for the conversion of 3-CBA in these alternative routes have not yet been fully identified. nih.gov
Studies have isolated bacteria from wastewater treatment plants capable of degrading various chlorobenzoates, indicating that microbial communities with the potential to break down these compounds exist in the environment. jbarbiomed.com
Bioaccumulation Potential Studies
Studies and assessments indicate that this compound has a low potential for bioaccumulation in organisms. thermofisher.com This is consistent with its moderate octanol-water partition coefficient (log Pow = 1.6). echemi.com
Table 2: Bioaccumulation Data for this compound
| Test Organism | Parameter | Result | Conclusion | Source |
| Fish | Bioconcentration Factor (BCF) | < 1.6 | Not highly bioaccumulative | nite.go.jp |
Impact on Wastewater Treatment Processes
The properties of this compound suggest it may pose challenges for conventional wastewater treatment processes. Some data sheets indicate that it contains substances known to be not readily degradable in wastewater treatment plants. Its inherent toxicity to aquatic life also implies a potential to adversely affect the microbial communities, such as activated sludge, that are essential for biological wastewater treatment. thermofisher.comresearchgate.net
Future Directions and Research Gaps
Exploration of Novel and Efficient Synthetic Routes
The classical synthesis of 3-Amino-4-chlorobenzoic acid and its derivatives often involves multi-step processes, such as the nitration of 4-chlorobenzoic acid followed by the reduction of the nitro group. While effective, these traditional methods present opportunities for improvement in terms of efficiency, yield, and environmental impact.
Future research should focus on developing more direct and atom-economical synthetic strategies. For instance, recent advancements in C-H activation and amination could provide more direct routes, bypassing the traditional nitration-reduction sequence. The development of novel catalytic systems, potentially using earth-abundant metals, could also lead to milder reaction conditions and higher selectivity, reducing energy consumption and waste generation.
A notable synthetic method for a derivative involves using 3-nitro-4-chlorobenzoic acid as a starting material, which is then reacted with 3-chloro-2-methylaniline (B42847) and subsequently reduced using zinc and sodium hydroxide (B78521), achieving yields of 95% or more. google.com Another approach for creating derivatives involves the diazotization of substituted arylamines, followed by a reaction with malononitrile (B47326) and cyclization, with yields ranging from 22-80%. researchgate.net The development of a synthetic route for 3-amino-5-halo-2-iodobenzoates, which are versatile pharmaceutical starting materials, was recently achieved using 2-aminobenzoates as the initial material. wiley.com Exploring continuous flow reactors for industrial-scale production could also ensure more consistent quality and yield.
Table 1: Comparison of Synthetic Approaches for this compound and its Derivatives
| Synthetic Strategy | Key Reagents/Steps | Potential Advantages | Research Focus |
|---|---|---|---|
| Traditional Method | Nitration of 4-chlorobenzoic acid, followed by nitro group reduction. | Well-established and understood. | Improving yield and reducing waste. |
| Condensation & Reduction | 3-nitro-4-chlorobenzoic acid, condensing agents, reduction with zinc. google.com | High yield (≥95%). google.com | Optimizing for different derivatives. |
| Diazotization & Cyclization | Substituted arylamines, malononitrile, chloroacetonitrile. researchgate.net | Access to novel pyrazole (B372694) derivatives. researchgate.net | Broadening the scope of accessible structures. |
| Halogenated Aminobenzoates | 2-aminobenzoates with C5-halogen, nitration, conversion of amino to iodide. wiley.com | Creates versatile pharmaceutical intermediates. wiley.com | Application to a wider range of halo-benzoates. |
| Future "Green" Routes | C-H amination, novel catalysts, flow chemistry. | Increased atom economy, milder conditions, scalability. | Catalyst design, process optimization. |
Discovery of Unexplored Biological Activities and Therapeutic Applications
This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules. lookchem.com Its derivatives have been investigated for antimicrobial and potential anti-inflammatory activities. For example, it is a reagent used to prepare novel bis-triazolyl-aryl-benzimidazole-thiol derivatives which hold potential for various pharmaceutical applications. lookchem.com
However, the full biological potential of this scaffold is likely yet to be realized. A significant research gap exists in the systematic screening of this compound derivatives against a wider range of biological targets. Future research should extend beyond antimicrobial applications to explore potential activities in areas such as:
Anticancer Agents: A related isomer, 2-Amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has shown potent anticancer properties against breast cancer cells by targeting PI3K/AKT pathways. nih.gov This suggests that derivatives of this compound could be synthesized and evaluated for similar cytotoxic or targeted anticancer effects.
Enzyme Inhibition: Its derivatives could be designed as specific enzyme inhibitors. For instance, 2-(3-Amino-4-chlorobenzoyl)benzoic acid is an intermediate in preparing reporters for protein kinase C activity. This indicates the potential for creating targeted probes and therapeutic agents for other enzyme families.
Central Nervous System (CNS) Activity: Related aminobenzoic acid derivatives are used as intermediates for drugs targeting CNS disorders. smolecule.com Screening libraries of this compound derivatives could uncover novel candidates for neurological conditions.
Systematic structure-activity relationship (SAR) studies are needed to understand how modifications to the core structure influence biological activity, guiding the rational design of new therapeutic agents.
Advanced Computational Modeling for Predictive Research and Material Design
Computational chemistry offers powerful tools to accelerate the discovery and design of new molecules and materials based on the this compound scaffold. While some computational work has been done on related structures, there is significant room for expansion. mdpi.com
Future research should leverage advanced computational modeling in several key areas:
Predictive SAR: Using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling to predict the biological activity of virtual libraries of derivatives before their synthesis, saving time and resources.
Molecular Docking: Simulating the interaction of this compound derivatives with the active sites of specific enzymes or receptors to predict binding affinity and guide the design of potent and selective inhibitors.
Material Property Prediction: Employing methods like Density Functional Theory (DFT) to predict the electronic and structural properties of new materials. mdpi.com For example, DFT calculations (using B3LYP-D3 functional) have been used to understand the noncovalent interactions and geometry in cocrystals formed from 3-chlorobenzoic acid and aminopyridine derivatives. mdpi.comresearchgate.net This can aid in designing novel functional materials, such as pigments or organic electronics, with desired properties.
Supramolecular Chemistry: Modeling the formation of supramolecular assemblies, such as cocrystals and molecular salts, to design materials with tailored properties like solubility and stability. mdpi.comresearchgate.net
Table 2: Computational Approaches for this compound Research
| Computational Method | Application Area | Research Goal |
|---|---|---|
| QSAR | Drug Discovery | Predict biological activity of virtual compounds. |
| Molecular Docking | Enzyme Inhibition, Receptor Binding | Elucidate binding modes and predict affinity. |
| Density Functional Theory (DFT) | Materials Science, Reaction Mechanisms | Predict electronic properties, reaction pathways, and spectral data. mdpi.com |
| Molecular Dynamics (MD) | Supramolecular Chemistry | Simulate the formation and stability of complex assemblies. |
Development of Sustainable Production and Utilization Strategies
The principles of green chemistry are increasingly important in chemical manufacturing. Future research on this compound must address the sustainability of its entire lifecycle, from production to degradation.
Key research directions include:
Biosynthesis and Metabolic Engineering: Exploring the use of genetically engineered microorganisms for the production of aminobenzoic acids from renewable feedstocks like glucose. mdpi.com While this has been explored for aminobenzoic acid in general using strains like E. coli, specific pathways for the biosynthesis of halogenated derivatives like this compound are yet to be developed. mdpi.com Such biotechnological routes could offer a sustainable alternative to traditional chemical synthesis.
"Green" Solvents and Catalysts: Investigating the use of environmentally benign solvents (e.g., water, supercritical CO2) and recyclable catalysts to minimize the environmental footprint of the synthetic processes.
Advanced Oxidation Processes for Degradation: Developing efficient methods for the removal of this compound and its derivatives from wastewater. Technologies like cold atmospheric plasma (CAP) have shown effectiveness in degrading related compounds like 4-chlorobenzoic acid and could be adapted and optimized for this purpose. researchgate.net
Integrated Approaches in Multi-disciplinary Research for Comprehensive Understanding
To fully exploit the potential of this compound, isolated research efforts are insufficient. A holistic, multi-disciplinary approach is required, integrating knowledge from various fields.
Future progress will depend on the convergence of:
Organic Synthesis: To create diverse libraries of derivatives through novel and efficient routes. researchgate.net
Medicinal Chemistry and Pharmacology: To conduct systematic biological screening and elucidate mechanisms of action for potential therapeutic applications. smolecule.com
Computational Chemistry: To provide predictive models that guide synthetic efforts and explain experimental observations. mdpi.comresearchgate.net
Materials Science: To characterize the physical and electronic properties of new materials derived from the core structure.
Biochemical Engineering: To develop sustainable, bio-based production methods. mdpi.com
By fostering collaboration between these disciplines, researchers can create a synergistic loop where computational predictions guide synthetic targets, which are then synthesized and biologically evaluated, with the experimental results feeding back to refine the computational models. This integrated strategy will be crucial for a comprehensive understanding of this compound and for accelerating the translation of research findings into practical applications.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to detect intermediate formation.
- Purify via recrystallization (ethanol/water mixtures are effective) and confirm purity using melting point analysis (reported mp: 119°C) .
Basic: How can researchers confirm the structural identity and purity of this compound post-synthesis?
Methodological Answer:
Spectroscopic Analysis :
- FT-IR : Identify characteristic peaks for -NH₂ (~3400 cm⁻¹), -COOH (~1700 cm⁻¹), and C-Cl (~750 cm⁻¹).
- ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.5–8.0 ppm) and amine/acid functional groups .
Chromatography :
- Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) for optimal resolution .
Elemental Analysis : Confirm empirical formula (C₇H₆ClNO₂) with ≤0.3% deviation .
Advanced: What strategies are recommended for resolving discrepancies in crystallographic data during structural refinement of this compound derivatives?
Methodological Answer:
Discrepancies often arise from twinning, disordered solvent, or hydrogen-bonding ambiguities. Address these using:
SHELX Software Suite :
- SHELXL : Refine anisotropic displacement parameters for non-H atoms. Apply restraints for disordered regions .
- SHELXE : Resolve phase problems in experimental phasing for derivatives .
Hydrogen Bond Analysis :
- For this compound, intramolecular N–H···O bonds form S(6) ring motifs, while intermolecular O–H···O bonds create dimers. Validate using difference Fourier maps and freely refine H positions .
Validation Tools :
Advanced: How does the intramolecular hydrogen bonding pattern in this compound influence its reactivity in multi-step synthetic pathways?
Methodological Answer:
The planar structure stabilized by N–H···O intramolecular hydrogen bonding (Fig. 1, ) impacts reactivity:
Steric Effects : The rigid structure limits accessibility to the amine group, favoring electrophilic substitution at the para position relative to Cl.
Coordination Chemistry : In metal complexes, the carboxylic acid acts as a bidentate ligand, while the amine participates in hydrogen-bonded networks, affecting catalytic activity .
Derivatization : Esterification (e.g., hexadecyl ester synthesis) requires protecting the amine to prevent side reactions. Use Boc anhydride for temporary protection .
Q. Example Application :
- Pharmaceutical Intermediates : React with diketene or diazonium salts to form bioactive heterocycles (e.g., quinazolinones with analgesic properties) .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?
Methodological Answer:
Impurity Profiling :
- Common impurities include unreacted 4-chloro-3-nitrobenzoic acid and esterified byproducts. Detect via LC-MS with electrospray ionization (ESI⁺) .
Quantitative NMR (qNMR) :
- Use deuterated DMSO as a solvent and 1,3,5-trimethoxybenzene as an internal standard for precise quantification .
Limit of Detection (LOD) Optimization :
- For UV-inactive impurities, employ charged aerosol detection (CAD) or derivatize with dansyl chloride for fluorescence detection .
Advanced: How can computational methods predict the solubility and stability of this compound under varying experimental conditions?
Methodological Answer:
Molecular Dynamics (MD) Simulations :
- Model solvation free energy in ethanol/water mixtures to predict recrystallization efficiency. The Cl substituent reduces polarity, favoring organic solvents .
DFT Calculations :
- Calculate pKa (≈2.1 for -COOH, ≈4.8 for -NH₃⁺) to guide pH-controlled reactions. Use Gaussian09 with B3LYP/6-311+G(d,p) basis set .
Degradation Studies :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
